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Compound of Interest

Compound Name: Pyrromethene 597

Cat. No.: B165231 Get Quote

Pyrromethene 597: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrromethene 597 (PM-597) is a highly efficient and photostable fluorescent dye belonging to

the pyrromethene-BF₂ complex family, also known as BODIPY dyes.[1] Its exceptional

photophysical properties, including a strong absorption in the green-yellow region of the

spectrum and intense orange-red fluorescence, have established it as a valuable tool in a

variety of scientific applications. This technical guide provides an in-depth overview of the

chemical information, key performance characteristics, and experimental protocols related to

Pyrromethene 597, tailored for professionals in research and development.

Chemical and Physical Properties
Pyrromethene 597 is chemically known as 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-

difluoroborate complex.[2] Its core structure consists of a dipyrromethene ligand complexed

with a boron difluoride moiety. The bulky t-butyl groups at the 2 and 6 positions contribute to its

enhanced photostability and solubility in a range of organic solvents.
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Property Value Reference

CAS Number 137829-79-9 [2]

Molecular Formula C₂₂H₃₃BF₂N₂ [3]

Molecular Weight 374.32 g/mol [2]

Appearance Red-orange solid [4]

Melting Point 255-257 °C [2]

Spectral and Photophysical Characteristics
Pyrromethene 597 exhibits a high molar absorption coefficient and a significant fluorescence

quantum yield, making it an excellent choice for applications requiring bright fluorescence.[5]

The absorption and emission maxima are solvent-dependent, a characteristic feature of many

fluorescent dyes.
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Solvent
Absorption
Max (λ_abs,
nm)

Emission
Max (λ_em,
nm)

Molar
Extinction
Coefficient
(ε, M⁻¹cm⁻¹)

Fluorescen
ce Quantum
Yield (Φ_f)

Reference

Ethanol 525 557
6.8 x 10⁴ at

525 nm
0.77 [2]

Methanol 523 - - - [2]

p-Dioxane 526 - - - [2]

N-Methyl-2-

Pyrrolidinone

(NMP)

525 - - - [2]

2-

Phenoxyetha

nol (EPH)

529 - - - [2]

1-Phenoxy-2-

Propanol

(PPH)

528 - - - [2]

Solubility
Pyrromethene 597 demonstrates good solubility in a variety of organic solvents. This property

is crucial for its application in different experimental settings, from solution-based assays to

incorporation into solid-state matrices.
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Solvent (at 25 °C) Solubility Reference

Methanol 380 mg/L [2]

Ethanol 1.5 g/L [2]

N-Methyl-2-Pyrrolidinone

(NMP)
10.1 g/L [2]

2-Phenoxyethanol (EPH) 7 g/L [2]

1-Phenoxy-2-Propanol (PPH) 9.2 g/L [2]

p-Dioxane 9.8 g/L [2]

Experimental Protocols
Synthesis of Pyrromethene 597
While a detailed, step-by-step synthesis protocol for Pyrromethene 597 is not readily available

in the public domain, the general synthesis of BODIPY dyes involves a two-step, one-pot

reaction.[6] The process typically starts with the acid-catalyzed condensation of a substituted

pyrrole with a carboxylic acid chloride or anhydride to form a dipyrromethene intermediate.[6]

This intermediate is then treated in situ with a boron trifluoride source, such as BF₃·OEt₂, in the

presence of a non-nucleophilic base like triethylamine to yield the final BODIPY dye.[6] For

Pyrromethene 597, the likely precursors would be a 3,5-dimethyl-4-t-butyl-pyrrole derivative

and a suitable acid chloride or anhydride to form the pentamethylated dipyrromethene core.

General synthesis workflow for BODIPY dyes.

Measurement of Fluorescence Quantum Yield (Relative
Method)
The fluorescence quantum yield (Φ_f) of Pyrromethene 597 can be determined relative to a

well-characterized standard with a known quantum yield.

Materials:

Pyrromethene 597
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Reference standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

Spectrophotometer

Fluorometer

Cuvettes (1 cm path length)

Solvent (e.g., ethanol, spectroscopic grade)

Procedure:

Prepare a series of dilute solutions of both Pyrromethene 597 and the reference standard in

the chosen solvent. The absorbance of these solutions at the excitation wavelength should

be kept below 0.1 to avoid inner filter effects.

Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the

excitation wavelength.

Measure the fluorescence emission spectra of all solutions using the same excitation

wavelength for both the sample and the standard.

Integrate the area under the emission spectra for both the sample and the standard.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard. The plots should be linear.

Calculate the quantum yield of Pyrromethene 597 using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

where:

Φ is the quantum yield

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

n is the refractive index of the solvent
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Workflow for relative quantum yield determination.

Use as a Laser Dye in a Nd:YAG Pumped System
Pyrromethene 597 is widely used as a gain medium in dye lasers, often pumped by the

second harmonic (532 nm) of a Nd:YAG laser.

Experimental Setup:

Pump Laser: Q-switched Nd:YAG laser (532 nm output).

Dye Solution: Pyrromethene 597 dissolved in a suitable solvent (e.g., ethanol) at an

optimized concentration (typically 10⁻⁴ to 10⁻³ M).

Dye Cell: A flowing dye cell to circulate the dye solution and prevent thermal degradation.

Resonator Cavity: Comprising a high reflector and an output coupler, designed for the

desired output wavelength range.

Tuning Element (optional): A diffraction grating or prism can be included in the cavity to

achieve tunable laser output.

Procedure:

Prepare the Pyrromethene 597 solution at the desired concentration and fill the dye

circulation system.

Align the Nd:YAG pump beam to transversely or longitudinally pump the dye cell.

Align the resonator cavity around the dye cell.

Monitor the output of the dye laser using a power meter and a spectrometer to measure the

output power and wavelength.

Optimize the alignment and dye concentration for maximum output power and desired

spectral characteristics.
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Nd:YAG Laser (532 nm) Pumping Optics
(Lenses)

Dye Cell
(Pyrromethene 597)

Output Coupler

High Reflector

Tuning Element
(e.g., Grating)

Dye Laser Output

Click to download full resolution via product page

Schematic of a Nd:YAG pumped dye laser system.

Safety and Handling
Pyrromethene 597 should be handled with appropriate laboratory safety precautions. It is

advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:

Wear protective gloves, safety glasses, and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Use in a well-ventilated area.

Store in a cool, dry, and dark place.

Conclusion
Pyrromethene 597 is a versatile and robust fluorescent dye with significant utility in various

scientific fields, particularly in laser applications. Its high fluorescence quantum yield,

photostability, and solubility in common organic solvents make it a valuable tool for
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researchers. This guide has provided a comprehensive overview of its properties and common

experimental procedures to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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